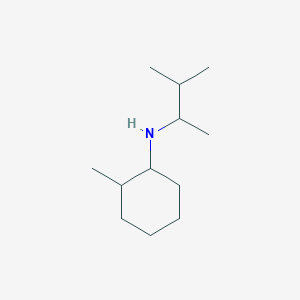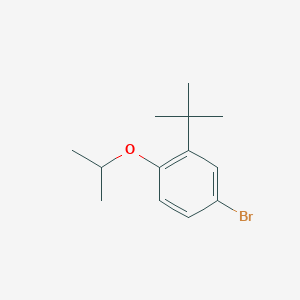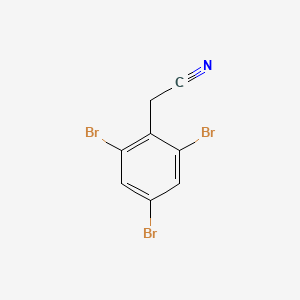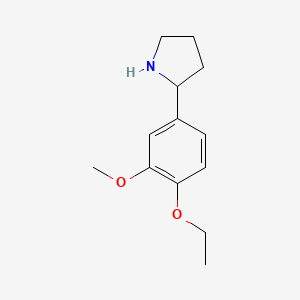
2,3,4-Trifluorobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trifluorobenzaldehyde oxime is an organic compound derived from 2,3,4-trifluorobenzaldehyde It is characterized by the presence of three fluorine atoms attached to the benzene ring and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trifluorobenzaldehyde oxime typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:
2,3,4-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride→2,3,4-Trifluorobenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve similar reaction conditions but may be optimized for larger scale production. This can include the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluorobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oxidation of the oxime group can lead to the formation of nitrile oxides.
Reduction: Reduction can convert the oxime group back to the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trifluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,3,4-trifluorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes. Additionally, the presence of fluorine atoms can enhance the compound’s reactivity and stability, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluorobenzaldehyde oxime
- 3,4,5-Trifluorobenzaldehyde oxime
- 2,4,6-Trifluorobenzaldehyde oxime
Uniqueness
2,3,4-Trifluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall stability.
Properties
Molecular Formula |
C7H4F3NO |
|---|---|
Molecular Weight |
175.11 g/mol |
IUPAC Name |
(NE)-N-[(2,3,4-trifluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4F3NO/c8-5-2-1-4(3-11-12)6(9)7(5)10/h1-3,12H/b11-3+ |
InChI Key |
ZQZRUVBWUMUFNB-QDEBKDIKSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=N/O)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C=NO)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)












![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)
